
Buparlisib
概要
説明
準備方法
The synthesis of Buparlisib involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the Morpholine Groups: The next step involves the introduction of morpholine groups at specific positions on the pyrimidine ring. This is usually done through nucleophilic substitution reactions.
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction involving trifluoromethylating agents.
Final Assembly: The final step involves the coupling of the pyrimidine intermediate with a pyridine derivative to form this compound.
Industrial production methods for this compound are designed to be simple and easy to control, ensuring high yield and purity of the final product .
化学反応の分析
Buparlisib undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at positions where the morpholine groups are attached.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学的研究の応用
Chemistry: In chemistry, Buparlisib is used as a tool compound to study the PI3K pathway and its role in cellular processes.
作用機序
Buparlisib exerts its effects by selectively inhibiting four isomers of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. It competitively binds to the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby blocking the PI3K/AKT pathway. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased angiogenesis .
類似化合物との比較
Buparlisib is unique among PI3K inhibitors due to its pan-class I inhibition, targeting all four PI3K class I subtypes. Similar compounds include:
Alpelisib: A selective PI3Kα inhibitor used in the treatment of breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used in the treatment of lymphoma.
Idelalisib: A selective PI3Kδ inhibitor used in the treatment of chronic lymphocytic leukemia.
This compound’s broad-spectrum inhibition of PI3K makes it a versatile tool for studying the PI3K pathway and a promising candidate for cancer therapy .
生物活性
Buparlisib, also known as BKM120, is a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has garnered attention for its potential in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical trials, and case studies that highlight its therapeutic applications.
This compound exerts its effects primarily through the inhibition of the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound induces apoptosis and cell cycle arrest in various cancer types.
Key Mechanisms:
- Induction of Apoptosis: this compound has been shown to activate mitochondrial pathways leading to apoptosis. It influences the expression of pro-apoptotic proteins such as Bax and inhibits anti-apoptotic factors like Bcl-2, resulting in mitochondrial membrane potential disruption and subsequent cell death .
- Cell Cycle Arrest: Studies indicate that this compound can cause G2/M phase arrest in cancer cells, particularly in T-cell acute lymphoblastic leukemia (TALL) cells . This effect is associated with changes in caspase activity and alterations in the phosphorylation states of key proteins involved in cell cycle regulation.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption: After oral administration, this compound reaches peak plasma concentrations within approximately 1.5 hours .
- Bioavailability: It exhibits high bioavailability and can effectively penetrate the blood-brain barrier, making it a candidate for treating central nervous system tumors .
- Metabolism: The drug is metabolized primarily by cytochrome P450 enzymes, with a half-life that supports once-daily dosing regimens .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for breast cancer and other solid tumors.
Clinical Trials Overview
Case Studies
- Breast Cancer Study : In a phase I trial involving postmenopausal women with ER+ metastatic breast cancer, this compound combined with fulvestrant showed a significant clinical benefit rate despite common adverse effects like fatigue and transaminases elevation .
- Glioblastoma : A multicenter trial assessed this compound in patients with PI3K pathway-activated glioblastoma. The study reported a disease control rate of 49% with promising progression-free survival outcomes .
- Head and Neck Cancer : In combination with cetuximab, this compound demonstrated enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further investigation .
特性
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFRVAEUJCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241486 | |
Record name | Buparlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944396-07-0 | |
Record name | Buparlisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buparlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buparlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。